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Compound of Interest

4-(4-Bromo-2,6-
Compound Name:
difluorophenyl)morpholine

Cat. No.: B1400536

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2,6-
difluorophenyl)morpholine

Introduction

In the landscape of modern drug discovery, the morpholine moiety is a privileged scaffold,
frequently incorporated to enhance the pharmacokinetic profiles of drug candidates. Its
presence can improve aqueous solubility, metabolic stability, and overall disposition. When
combined with a halogenated phenyl ring, such as the 4-bromo-2,6-difluoro substitution
pattern, the resulting molecule, 4-(4-Bromo-2,6-difluorophenyl)morpholine, presents a
unique profile of lipophilicity and electronic properties. This guide serves as a technical
resource for researchers, scientists, and drug development professionals, offering a
comprehensive analysis of the core physicochemical properties of this compound.

Given the limited availability of direct experimental data in public-domain literature, this
document provides a framework for its characterization. We will delve into the theoretical and
predicted properties, present robust, field-proven experimental protocols for their empirical
determination, and outline a plausible synthetic pathway. The causality behind each
experimental choice is explained to ensure a deep, practical understanding, empowering
researchers to confidently handle and characterize this and similar molecules.

Molecular Identity and Structural Characteristics
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The foundational step in characterizing any chemical entity is to establish its precise molecular
identity.

Chemical Name: 4-(4-Bromo-2,6-difluorophenyl)morpholine

CAS Number: 1408074-69-0[1]

Molecular Formula: C1oH10BrF2NO[2]

Chemical Structure:

i rgur.com

The structure features a morpholine ring directly attached via its nitrogen atom to a benzene
ring. This ring is substituted with a bromine atom at the para-position (C4) and two fluorine
atoms at the ortho-positions (C2, C6). This substitution pattern is critical; the electron-
withdrawing nature of the fluorine atoms significantly influences the electron density of the
aromatic ring and the basicity of the morpholine nitrogen.

Core Physicochemical Properties: A Predictive and
Experimental Overview

A molecule's behavior in both biological and chemical systems is dictated by its
physicochemical properties. The following table summarizes known and predicted values for 4-
(4-Bromo-2,6-difluorophenyl)morpholine.
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Property Value / Predicted Value Source | Notes

Calculated from formula

Molecular Weight 278.10 g/mol
Ci0H10BrF2NO

Requires experimental
determination. For comparison,
] ] ) the non-fluorinated analog, 4-
Melting Point (mp) Data not available )
(4-Bromophenyl)morpholine,
has a reported melting point of

114-118 °C.[3]

Requires experimental
determination under vacuum

Boiling Point (bp) Data not available due to likely high boiling point
and potential for

decomposition.

This is an estimation. The
related compound 4-(4-Bromo-
2,6-difluorobenzyl)morpholine
has a calculated LogP of 2.56.
Calculated logP ~2.5 - 3.5 (Predicted) [4] The non-fluorinated analog
4-(4-Bromophenyl)morpholine
has a calculated XLogP3 of
2.1.[5] The difluoro substitution

typically increases lipophilicity.

Predicted to have low aqueous
. ) solubility and good solubility in
Solubility Data not available ) )
organic solvents like DMSO,

DMF, and chlorinated solvents.

The morpholine nitrogen is
basic. The electron-
withdrawing effects of the

pKa Data not available difluorophenyl ring are
expected to reduce its basicity
compared to unsubstituted

morpholine (pKa ~8.7).[6]
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Experimental Determination of Key Parameters

The following sections provide detailed, self-validating protocols for determining the most
critical physicochemical properties. The rationale behind key steps is highlighted to provide a

deeper experimental context.

Melting Point Determination

Scientific Principle: The melting point is the temperature at which a substance transitions from
a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow
temperature range (typically 0.5-1.0°C). The presence of impurities depresses the melting point
and broadens the range, making it a crucial indicator of purity.[7]
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Sample Preparation

Grind small amount of
sample to a fine powder

Ensures uniform
heat transfer
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Melting Point Apparatus

Heat rapidly to ~15°C
below expected m.p.

Reduce heating rate to
1-2°C per minute
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Caption: Workflow for logP determination via the Shake-Flask method.
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Detailed Protocol (Shake-Flask Method):

e Solvent Preparation: Prepare mutually saturated solvents by mixing n-octanol and a relevant
agueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) in a
separatory funnel. Shake well and allow the layers to separate for at least 24 hours. [8]This
step is critical to prevent volume changes during the experiment.

o Sample Preparation: Prepare a stock solution of 4-(4-Bromo-2,6-
difluorophenyl)morpholine of known concentration in the pre-saturated n-octanol.

» Partitioning: In a glass vial, combine a precise volume of the stock solution with an equal
volume of the pre-saturated aqueous buffer.

o Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.qg.,
24 hours) to ensure equilibrium is reached. The system must be fully partitioned for the result
to be valid.

o Phase Separation: Centrifuge the vial to achieve a clean and complete separation of the two
phases.

e Quantification:
o Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

o Determine the concentration of the compound in each aliquot using a suitable analytical
technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-
UV). [8]A calibration curve with standards of known concentrations must be prepared for
accurate quantification.

o Calculation: Calculate the partition coefficient (P) and logP using the following formulas:
o P =[Concentration in n-octanol] / [Concentration in aqueous buffer] [9] * logP = log1o(P) [9]

Proposed Synthetic Pathway

While specific synthesis literature for this exact molecule is scarce, a plausible and robust
synthetic route can be designed based on established methods for N-arylation of morpholine.
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The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for this
purpose.

Proposed Buchwald-Hartwig Amination Route

Reaction Conditions
1-Bromo-4-iodo-3,5-difluorobenzene Pd Catalyst Phosphine Ligand Base Solvent Morpholine
(Starting Material) (e.g., Pd2(dba)3) (e.g., XPhos) (e.g., NaOtBu or Cs2CO3) (e.g., Toluene or Dioxane) (Starting Material)

Heat (e.g., 80-110 °C)
k >{under Inert Atmosphere (N2/Ar) j<¢ )
T
4-(4-Bromo-2,6-difluorophenyl)morpholine
(Product)

Click to download full resolution via product page
Caption: Proposed synthesis via Buchwald-Hartwig cross-coupling.

Rationale: This pathway involves the palladium-catalyzed coupling of morpholine with a
suitable aryl halide. 1-Bromo-4-iodo-3,5-difluorobenzene is chosen as the starting material
because the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in
palladium-catalyzed cross-coupling reactions, allowing for selective N-arylation at the iodo-
substituted position.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 4-(4-Bromo-2,6-
difluorophenyl)morpholine. However, based on its constituent parts (morpholine and a
halogenated aromatic), standard laboratory precautions for handling potentially hazardous
chemicals should be strictly followed.
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e General Handling: Use in a well-ventilated area or a chemical fume hood. [10]Wear
appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and
chemical-resistant gloves.

o Health Hazards: The parent compound, morpholine, is corrosive and can cause severe skin
burns and eye damage. [11]It is also harmful if swallowed or inhaled. [L1]While the
properties of the title compound are unknown, it should be handled as a potential irritant and
toxic substance. Avoid contact with skin, eyes, and clothing. [10]* Storage: Store in a tightly
sealed container in a cool, dry place away from incompatible materials such as strong
oxidizing agents. [10]

Conclusion

4-(4-Bromo-2,6-difluorophenyl)morpholine is a compound of significant interest for
medicinal chemistry, yet its fundamental physicochemical properties are not well-documented
in publicly accessible sources. This guide provides the necessary framework for its
characterization, bridging the gap between theoretical importance and practical application. By
outlining robust, validated protocols for determining melting point and logP, and proposing a
logical synthetic route, we equip researchers with the tools needed for empirical investigation.
The future characterization of this molecule will rely on the careful execution of these or similar
experimental methods to build a complete and accurate physicochemical profile, paving the
way for its potential application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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